molecular formula C16H14ClNO3S B2775035 2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime CAS No. 338777-76-7

2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime

Cat. No.: B2775035
CAS No.: 338777-76-7
M. Wt: 335.8
InChI Key: XUSCYBUGACJACX-YKYHQJSKSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime is an organic compound with the molecular formula C16H14ClNO3S. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an oxime functional group.

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime typically involves the reaction of 2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions are crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime can be compared with similar compounds such as:

    2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal: Lacks the oxime group, which affects its reactivity and applications.

    4-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime: Similar structure but different positioning of functional groups, leading to different chemical properties.

    2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-(2,4-dichlorobenzyl)oxime:

This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject of scientific research and industrial interest.

Properties

IUPAC Name

(NZ)-N-[(E)-2-(4-chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-14-7-10-15(11-8-14)22(20,21)16(12-18-19)9-6-13-4-2-1-3-5-13/h1-12,16,19H/b9-6+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSCYBUGACJACX-YKYHQJSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C=NO)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(/C=N\O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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